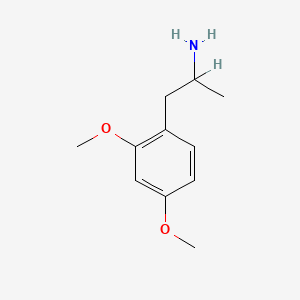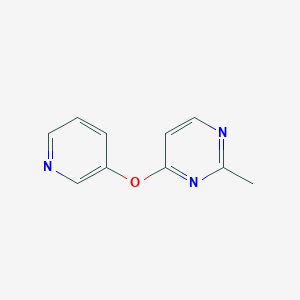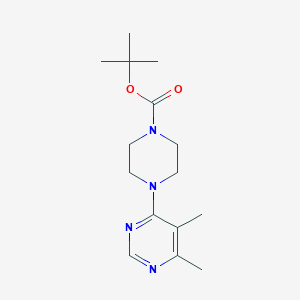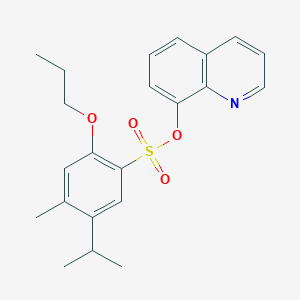![molecular formula C18H18N4O2S B6434350 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 838100-65-5](/img/structure/B6434350.png)
2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzodiazole ring, a pyridine ring, a sulfanyl group, and a morpholine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodiazole ring could be formed through a condensation reaction of an o-phenylenediamine with a carboxylic acid . The pyridine ring could be introduced through a cross-coupling reaction . The sulfanyl group could be introduced through a nucleophilic substitution reaction, and the morpholine ring could be formed through a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodiazole and pyridine rings are aromatic, which means they are planar and have a delocalized π electron system . The sulfanyl group is a good nucleophile and can participate in various reactions . The morpholine ring is a heterocycle that contains both a nitrogen and an oxygen atom .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the benzodiazole ring could undergo electrophilic substitution reactions, the pyridine ring could undergo nucleophilic substitution reactions, the sulfanyl group could undergo oxidation reactions, and the morpholine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its stability would be affected by the presence of aromatic rings, and its reactivity would be affected by the presence of reactive functional groups .Aplicaciones Científicas De Investigación
Semiconductor-Based Polymer for Electronic Devices
This compound can be used as an air-stable n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) and solar cells. It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .
Antifungal Application
The compound has been associated with antifungal activities, making it potentially useful in the development of new antifungal drugs .
Antiprotozoal Application
It has also been associated with antiprotozoal activities, suggesting potential use in the treatment of diseases caused by protozoan parasites .
Antimicrobial Application
The compound has antimicrobial properties, indicating its potential use in the development of new antimicrobial agents .
Anticancer Application
It has been associated with anticancer activities, suggesting its potential use in cancer treatment .
Anticonvulsant Application
The compound has anticonvulsant properties, indicating its potential use in the treatment of seizure disorders .
Antihypertensive Application
It has been associated with antihypertensive activities, suggesting its potential use in the treatment of high blood pressure .
Antidiabetic Application
The compound has antidiabetic properties, indicating its potential use in the treatment of diabetes .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it could be potentially hazardous. Additionally, if it is intended to be used as a drug, it would need to be thoroughly tested for toxicity and side effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16(22-8-10-24-11-9-22)12-25-18-13(4-3-7-19-18)17-20-14-5-1-2-6-15(14)21-17/h1-7H,8-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPBJLELIRWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)

![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
